Benzamide, N-(4-heptyl)-4-nitro-
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Overview
Description
Benzamide, N-(4-heptyl)-4-nitro- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a heptyl group at the nitrogen atom and a nitro group at the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(4-heptyl)-4-nitro- typically involves the following steps:
Nitration of Benzamide: The starting material, benzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position.
Alkylation: The nitrated benzamide is then subjected to alkylation with 1-bromoheptane in the presence of a base such as potassium carbonate. This step introduces the heptyl group at the nitrogen atom.
Industrial Production Methods
Industrial production of Benzamide, N-(4-heptyl)-4-nitro- follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Nitration: Using industrial nitration reactors to ensure efficient and controlled nitration.
Alkylation in Large Reactors: Utilizing large-scale alkylation reactors to introduce the heptyl group efficiently.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(4-heptyl)-4-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: Formation of N-(4-heptyl)-4-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Benzamide, N-(4-heptyl)-4-nitro- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive benzamides.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, N-(4-heptyl)-4-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The heptyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
Benzamide, N-(4-heptyl)-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
Benzamide, N-(4-heptyl)-4-chlorobenzamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
Benzamide, N-(4-heptyl)-4-nitro- is unique due to the presence of both a heptyl group and a nitro group, which confer distinct chemical and biological properties. The nitro group can participate in redox reactions, while the heptyl group enhances lipophilicity, making it suitable for various applications in chemistry, biology, and industry.
Properties
CAS No. |
40755-00-8 |
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Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
N-heptan-4-yl-4-nitrobenzamide |
InChI |
InChI=1S/C14H20N2O3/c1-3-5-12(6-4-2)15-14(17)11-7-9-13(10-8-11)16(18)19/h7-10,12H,3-6H2,1-2H3,(H,15,17) |
InChI Key |
PBWSXVPTPHFPMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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